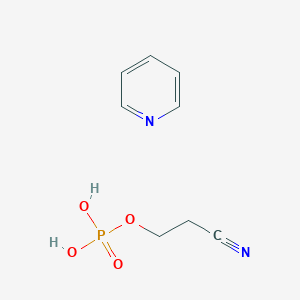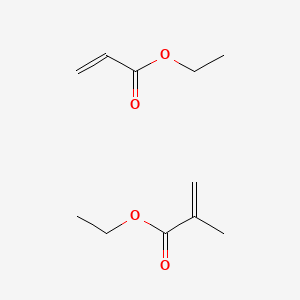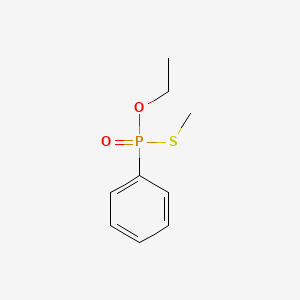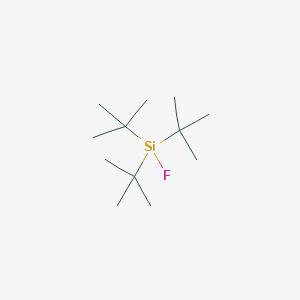![molecular formula C9H14O4 B14628552 Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate CAS No. 54281-40-2](/img/structure/B14628552.png)
Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is an organic compound with the molecular formula C12H18O4. This compound features a cyclopropane ring substituted with two acetate groups, making it a unique structure in organic chemistry. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a cyclopropane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acetic acid and the corresponding cyclopropane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-cyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclobutane-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to its cyclohexane and cyclobutane analogs. The strained three-membered ring in cyclopropane derivatives often leads to unique reaction pathways and products, making this compound valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
54281-40-2 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 2-[(1R,2S)-2-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)4-6-3-7(6)5-9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
BRRICEBNLJZUMB-KNVOCYPGSA-N |
Isomerische SMILES |
COC(=O)C[C@H]1C[C@H]1CC(=O)OC |
Kanonische SMILES |
COC(=O)CC1CC1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)


![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)

![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)





